molecular formula C10H22N2 B1293012 N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine CAS No. 363626-93-1

N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine

Cat. No.: B1293012
CAS No.: 363626-93-1
M. Wt: 170.3 g/mol
InChI Key: IRJZFGMWHRHSRU-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine is a tertiary amine featuring a cyclohexane backbone substituted with an aminomethyl group and two alkyl substituents (ethyl and methyl) on the nitrogen atom. Its structure combines steric bulk from the cyclohexane ring with the electronic effects of the ethyl and methyl groups, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(2)10(9-11)7-5-4-6-8-10/h3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJZFGMWHRHSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649217
Record name 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363626-93-1
Record name 1-(Aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine typically involves the reaction of cyclohexanone with formaldehyde and a secondary amine, such as N-ethyl-N-methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The process can be summarized as follows:

  • Cyclohexanone is reacted with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl intermediate.
  • The intermediate undergoes a Mannich reaction with N-ethyl-N-methylamine to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Imines or oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine has been investigated for its potential as a therapeutic agent. Its structural similarity to other known psychoactive compounds suggests possible applications in treating neurological disorders. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclohexylamine derivatives and their effects on receptor binding affinity. The findings suggested that modifications to the cyclohexyl group could enhance selectivity for specific receptor subtypes, indicating a pathway for developing new medications targeting psychiatric disorders .

Forensic Science

In forensic toxicology, this compound is of interest due to its potential as a designer drug. Its structural characteristics allow it to evade standard drug testing protocols, making it relevant in cases of substance abuse and legal investigations.

Case Study : A report from the Texas Department of State Health Services outlined the emergence of new psychoactive substances (NPS), including various cyclohexylamines. The report emphasized the need for updated analytical methods to detect these compounds in biological samples, highlighting their implications in forensic toxicology .

Biopharmaceutical Research

The compound's unique properties make it suitable for biopharmaceutical applications, particularly in drug formulation and delivery systems. Its ability to form stable complexes with various biomolecules could enhance drug solubility and bioavailability.

Case Study : Research conducted by VWR International explored the use of cyclohexylamine derivatives in biopharmaceutical production. The study demonstrated that these compounds could improve the stability and efficacy of peptide-based drugs when incorporated into delivery systems .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPotential therapeutic agent for neurological disordersJournal of Medicinal Chemistry
Forensic ScienceEmerging designer drug; relevance in toxicologyTexas Department of State Health Services
Biopharmaceutical ResearchEnhances drug solubility and bioavailability; used in drug formulationVWR International

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ethyl and methyl substituents on the nitrogen atom can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

N,N-Dimethylcyclohexylmethylamine Derivatives
  • 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine (CAS 41806-09-1): Structural Difference: Lacks the ethyl group, featuring only dimethyl substituents on the nitrogen. The absence of an ethyl group may lower lipophilicity, affecting membrane permeability in biological systems .
  • 1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine (CAS 919013-75-5): Structural Difference: Additional methyl group at the 4-position of the cyclohexane ring. Impact: Enhanced steric hindrance and rigidity, which could reduce binding affinity to biological targets like NMDA receptors compared to the target compound .
N-Methylcyclohexylamine (CAS 100-60-7)
  • Impact: Lower molecular weight (127.23 g/mol vs. ~184.3 g/mol for the target compound) results in higher volatility and lower boiling point.

Variations in Cyclohexane Substitution

N-Ethyl-1-phenylcyclohexan-1-amine (CAS 2201-15-2)
  • Structural Difference: Phenyl group replaces the aminomethyl substituent.
  • This substitution shifts applications toward CNS-active compounds, similar to phencyclidine analogs .
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine (CAS 1489602-69-8)
  • Structural Difference : Branched alkyl chain (2-methylpropyl) instead of a cyclohexane ring.
  • Impact : Increased conformational flexibility may enhance interactions with flexible binding sites but reduce selectivity compared to the rigid cyclohexane backbone .

Physicochemical Properties

Property Target Compound 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine N-Methylcyclohexylamine
Molecular Weight ~184.3 g/mol 156.27 g/mol 127.23 g/mol
Lipophilicity (LogP) Estimated ~2.1 ~1.8 ~1.5
IR Stretches (cm⁻¹) N-H: ~3290; C-N: ~1200 N-H: ~3290; C-N: ~1200 N-H: ~3300; C-N: ~1180
Solubility Moderate in polar solvents High in polar solvents High in polar solvents

Biological Activity

N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine, also known as 1-(aminomethyl)-N-ethyl-N-methylcyclohexanamine, is an organic compound that has garnered attention for its biological activity and potential applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₂₂N₂
  • Molecular Weight : Approximately 170.30 g/mol
  • Structure : The compound features a cyclohexane ring with an aminomethyl group and two nitrogen substituents (ethyl and methyl), which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors:

  • Enzyme Interaction : The aminomethyl group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their catalytic activities. This interaction is crucial in enzyme-substrate studies where the compound acts as a substrate or inhibitor .
  • Receptor Binding : The compound serves as a ligand in receptor binding studies, potentially modulating receptor activity due to the structural properties imparted by the ethyl and methyl groups on the nitrogen atom .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens:

  • Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against multi-drug resistant strains, including Pseudomonas aeruginosa and Acinetobacter species .
  • Mechanism : Its action against bacterial infections suggests that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Antiproliferative Effects

Studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:

Cell LineGI50 (µM)Activity Level
Lung HOP-620.01High
Colon HCT-1160.03High
CNS SF-5390.01High
Melanoma UACC-620.01High
Ovarian OVCAR-30.22Moderate
Renal SN12C<0.01Very High
Prostate DU-1450.04High

The GI50 values represent the concentration required to inhibit cell growth by 50%. The data indicates that this compound has potent antiproliferative effects across multiple cancer cell lines .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound revealed that structural modifications can enhance its biological activity. For instance, variations in alkyl chain length significantly impacted its binding affinity and efficacy against cancer cells .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of the amino group and alkyl substitutions in determining the pharmacological profile of related compounds. Modifications to these groups can lead to improved potency against specific targets, suggesting a potential pathway for drug development .
  • Clinical Implications : Given its antimicrobial properties, this compound could be further explored as a candidate for treating infections caused by resistant bacteria, particularly in clinical settings where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine, and what methodological considerations are critical for optimizing yield?

  • The compound can be synthesized via multi-step pathways involving carbamate intermediates and deprotection strategies. For example, tert-butyl carbamates are used to protect amine groups, followed by trifluoroacetic acid (TFA) deprotection to yield the final product . Magnetic stirring is recommended for efficient mixing during ester-to-amide conversions, as seen in analogous reactions . Key steps include:

Formation of methyl esters from carboxylic acids.

Reduction of esters and amides to amino alcohols using NaBH₄ or LiAlH₄.

Condensation with cyclohexylamine or ethylamine derivatives.

  • Yield optimization requires strict control of reaction conditions (e.g., temperature, solvent purity) and validation via TLC or HPLC .

Q. How is this compound characterized, and which analytical techniques ensure structural fidelity?

  • Spectroscopic methods :

  • IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
  • Mass spectrometry (MS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions) .
    • Elemental analysis verifies stoichiometry, while NMR (¹H/¹³C) resolves cyclohexyl and ethyl/methyl substituents .
    • Purity is assessed via GC with derivatization (e.g., trimethylsilyl agents) or HPLC .

Q. What are the solubility properties of this compound, and which solvents are optimal for in vitro assays?

  • The compound is insoluble in water due to its hydrophobic cyclohexyl and alkylamine groups .
  • Recommended solvents: Dichloromethane (DCM), ethyl acetate (EtOAc), or THF for synthesis; DMSO for biological assays (e.g., 10 mM stock solutions) .

Advanced Research Questions

Q. How can researchers evaluate the anticonvulsant and analgesic potential of this compound in preclinical models?

  • Anticonvulsant activity : Use the pentylenetetrazole (PTZ)-induced seizure model in rodents. Compare protection rates (%) against reference drugs (e.g., valproic acid) .
  • Analgesic activity : Apply the hot-plate test to measure latency in pain response. Dose-dependent effects are quantified via ED₅₀ values .
  • Mechanistic studies : Pair behavioral assays with electrophysiology (e.g., patch-clamp for ion channel modulation) or receptor binding assays (e.g., μ-opioid receptor affinity) .

Q. What computational approaches are suitable for predicting the drug-likeness and toxicity of this compound?

  • In-silico tools :

  • ADMET prediction : Use SwissADME or ProTox-II to assess absorption, metabolism, and toxicity (e.g., hepatotoxicity, mutagenicity) .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or NMDA receptors to hypothesize mechanisms .
    • Key parameters : LogP (<5), polar surface area (<140 Ų), and adherence to Lipinski’s rules .

Q. How should researchers address contradictions in synthetic yields or biological activity across studies?

  • Case example : Discrepancies in amidation efficiency (e.g., dimethylaluminum amide vs. Pd-catalyzed coupling) .
  • Resolution strategies :

Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Validate intermediates via NMR/MS to trace side reactions.

Compare bioactivity using standardized assays (e.g., MTT for cytotoxicity) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Storage : -20°C in airtight containers under nitrogen to prevent degradation .
  • Spill management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

Q. Can structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

  • Strategies :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Replace ethyl/methyl groups with fluorinated analogs for metabolic stability.
    • Validation : Synthesize derivatives and compare in vitro ADMET profiles and in vivo efficacy .

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